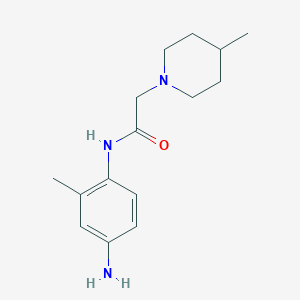

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXJNDJYYJHGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357666 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436090-56-1 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-amino-2-methylphenol with an appropriate acylating agent to form an intermediate compound.

Piperidine Introduction: The intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidine moiety.

Final Product Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The amino and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has been investigated for its potential anticancer properties. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .

2. Neurological Applications

The compound's structure suggests potential activity as a central nervous system agent. Research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in these areas .

Pharmacology

3. Receptor Interaction

this compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, thereby influencing mood and cognitive functions .

4. Pain Management

There is emerging evidence supporting the use of this compound in pain management therapies. It may act on pain pathways by modulating receptor activity related to pain perception, offering a new avenue for developing analgesics with fewer side effects compared to traditional opioids .

Proteomics Research

5. Biochemical Applications

In proteomics, this compound is utilized as a reagent for labeling proteins and peptides. Its unique chemical properties allow for specific interactions with amino acids, facilitating the study of protein interactions and functions within biological systems .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide, with the CAS number 436090-56-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₂₃N₃O

- Molecular Weight : 261.36 g/mol

- Structure : The compound features an amino group, a piperidine ring, and an acetamide moiety, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| CAS Number | 436090-56-1 |

| MDL Number | MFCD03434390 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors.

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDAC isoforms, which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Antitumor Activity : In studies involving xenograft models, compounds structurally related to this compound demonstrated significant antitumor efficacy, suggesting potential applications in oncology .

- Neuropharmacological Effects : The piperidine moiety is known for its influence on neurotransmitter systems, potentially affecting mood and cognition. This suggests that the compound may have implications in treating neuropsychiatric disorders .

Study 1: Antitumor Efficacy

A study evaluating the antitumor properties of related compounds found that they significantly increased acetyl-histone H3 levels and induced apoptosis in cancer cell lines. This mechanism is crucial for developing therapeutic agents targeting HDACs .

Study 2: Pharmacokinetic Profile

Research on the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics in animal models. These studies highlighted minimal metabolic differences across species, suggesting a consistent pharmacological profile that could be beneficial in clinical settings .

Study 3: Neurotransmitter Modulation

Investigations into the neuropharmacological effects revealed that compounds with similar structural features modulate neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation. This opens avenues for exploring this compound as a potential treatment for depression and anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide, and what coupling agents are optimal?

- Methodological Answer : The synthesis of analogous acetamides typically involves coupling aniline derivatives with acyl chlorides. For example, describes reacting 4-substituted anilines with acyl chlorides (e.g., 2-(phenylthio)acetyl chloride) using coupling agents like oxalyl chloride in dry dichloromethane (DCM). For the target compound, a similar approach could involve:

Preparing 2-(4-methylpiperidin-1-yl)acetic acid via nucleophilic substitution of 4-methylpiperidine with bromoacetic acid.

Converting the acid to its acyl chloride using oxalyl chloride or thionyl chloride.

Reacting the acyl chloride with 4-amino-2-methylaniline in the presence of a base (e.g., triethylamine) and a coupling agent like TBTU ().

Optimal yields (24–42%) are achieved under inert conditions with rigorous purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Characterization should include:

- 1H-NMR and 13C-NMR : To confirm the presence of the 4-methylpiperidinyl group (δ ~2.3–3.0 ppm for piperidine protons) and the acetamide backbone (δ ~2.1 ppm for the methyl group on the phenyl ring).

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C15H23N3O) and rule out impurities.

- FT-IR : To identify the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

These methods align with protocols in and for structurally related acetamides .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer :

- Anticancer Activity : Use the MTT assay on human cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity (). IC50 values can be calculated using nonlinear regression analysis.

- Anticonvulsant Activity : Employ the maximal electroshock (MES) model in mice (). A dose of 30 mg/kg is typical for initial screening, with neurotoxicity evaluated via the rotarod test.

- Dose-Response Curves : Generate ED50 and ALD50 values to quantify efficacy and toxicity () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Piperidine Substitution : Compare 4-methylpiperidine with other groups (e.g., morpholine, pyrrolidine) to assess steric and electronic effects on target binding. shows that 4-methylpiperidin-1-yl derivatives (e.g., compound 5c) exhibit higher anticonvulsant activity (relative potency = 0.72) than morpholine analogs.

- Phenyl Ring Modifications : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) groups on the phenyl ring to modulate lipophilicity and metabolic stability. highlights that methoxy-substituted acetamides (e.g., compound 40) show enhanced anticancer activity.

- Pharmacophore Mapping : Overlay the compound’s structure with known drugs (e.g., phenytoin) to identify critical interaction motifs () .

Q. How should researchers address contradictions in efficacy data across studies?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell line specificity in : HCT-1 vs. PC-3), dosing regimens, and pharmacokinetic parameters (e.g., bioavailability).

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization).

- Mechanistic Follow-Up : Use knock-out models or receptor-binding assays to confirm target engagement. For example, links anticonvulsant activity to sodium channel modulation, which can be validated via patch-clamp electrophysiology .

Q. Are computational models available to predict target interactions or ADMET properties?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to suspected targets (e.g., GABA receptors or sodium channels). ’s pharmacophore mapping suggests shared motifs with phenytoin, a sodium channel blocker.

- ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. For instance, the 4-methylpiperidine group may enhance CNS penetration due to its basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.